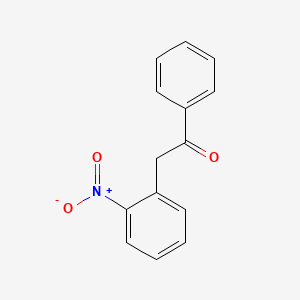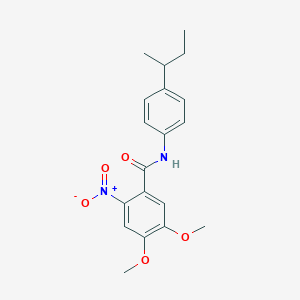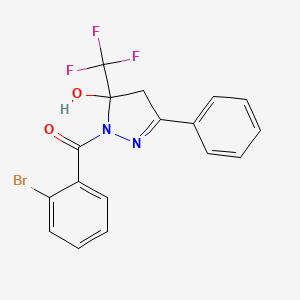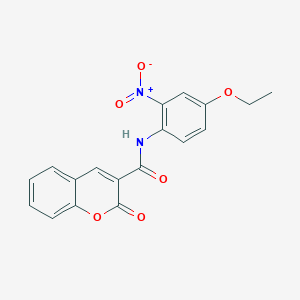
N-cyclohexyl-2-methoxycyclohexanamine oxalate
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
N-cyclohexyl-2-methoxycyclohexanamine oxalate is a chemical compound that belongs to the class of arylcyclohexylamines. This compound is a derivative of cyclohexanamine and is commonly known as Methoxcyclohexamine (MXE). MXE is a psychoactive substance that has been used for recreational purposes. However,
Wirkmechanismus
N-cyclohexyl-2-methoxycyclohexanamine oxalate acts as an NMDA receptor antagonist by binding to the receptor and blocking its activity. This results in a decrease in the release of glutamate, which is an excitatory neurotransmitter. The decrease in glutamate release leads to a decrease in neuronal activity in the brain. This mechanism of action is similar to that of ketamine, which is a well-known NMDA receptor antagonist.
Biochemical and Physiological Effects:
N-cyclohexyl-2-methoxycyclohexanamine oxalate has been shown to have a number of biochemical and physiological effects. It has been found to increase the release of dopamine and serotonin in the brain, which are neurotransmitters involved in mood regulation. N-cyclohexyl-2-methoxycyclohexanamine oxalate has also been shown to increase the release of acetylcholine, which is involved in learning and memory. In addition, N-cyclohexyl-2-methoxycyclohexanamine oxalate has been found to decrease the release of norepinephrine, which is involved in the body's stress response.
Vorteile Und Einschränkungen Für Laborexperimente
One advantage of using N-cyclohexyl-2-methoxycyclohexanamine oxalate in lab experiments is that it is a potent NMDA receptor antagonist, which makes it a useful tool for investigating the role of the NMDA receptor in the brain. However, N-cyclohexyl-2-methoxycyclohexanamine oxalate has a number of limitations. It is a psychoactive substance that can have unpredictable effects on behavior and cognition. In addition, N-cyclohexyl-2-methoxycyclohexanamine oxalate has a short half-life, which means that its effects are relatively short-lived.
Zukünftige Richtungen
There are a number of future directions for research on N-cyclohexyl-2-methoxycyclohexanamine oxalate. One area of research is the development of new NMDA receptor antagonists that have fewer psychoactive effects. Another area of research is the investigation of the potential therapeutic uses of N-cyclohexyl-2-methoxycyclohexanamine oxalate, particularly in the treatment of chronic pain. Finally, research is needed to better understand the long-term effects of N-cyclohexyl-2-methoxycyclohexanamine oxalate on the brain and behavior.
Conclusion:
In conclusion, N-cyclohexyl-2-methoxycyclohexanamine oxalate is a potent NMDA receptor antagonist that has been used in scientific research to investigate the role of the NMDA receptor in the brain. N-cyclohexyl-2-methoxycyclohexanamine oxalate has a number of biochemical and physiological effects, and it has potential therapeutic uses in the treatment of chronic pain. However, N-cyclohexyl-2-methoxycyclohexanamine oxalate is a psychoactive substance that can have unpredictable effects on behavior and cognition, and more research is needed to understand its long-term effects on the brain and behavior.
Synthesemethoden
N-cyclohexyl-2-methoxycyclohexanamine oxalate can be synthesized by reacting 3-methoxyphenylacetonitrile with cyclohexylmagnesium bromide, followed by reduction of the resulting imine with lithium aluminum hydride. The final step involves the reaction of the resulting amine with oxalic acid to form the oxalate salt.
Wissenschaftliche Forschungsanwendungen
N-cyclohexyl-2-methoxycyclohexanamine oxalate has been used in scientific research to investigate its effects on the central nervous system. N-cyclohexyl-2-methoxycyclohexanamine oxalate is a potent NMDA receptor antagonist, which means it blocks the activity of the NMDA receptor in the brain. This receptor is involved in learning, memory, and pain perception. N-cyclohexyl-2-methoxycyclohexanamine oxalate has been shown to have analgesic effects, which make it a potential therapeutic agent for the treatment of chronic pain.
Eigenschaften
IUPAC Name |
N-cyclohexyl-2-methoxycyclohexan-1-amine |
Source


|
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C13H25NO/c1-15-13-10-6-5-9-12(13)14-11-7-3-2-4-8-11/h11-14H,2-10H2,1H3 |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
PUUBMYORYPUWEI-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC1CCCCC1NC2CCCCC2 |
Source


|
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C13H25NO |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
211.34 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
Cambridge id 5526969 | |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.


![2-chloro-N-[4-(5-isopropyl-1,3-benzoxazol-2-yl)phenyl]-4-nitrobenzamide](/img/structure/B5091261.png)


![4-{2-[1-(2-methoxyphenyl)-4,6-dioxo-2-thioxotetrahydro-5(2H)-pyrimidinylidene]hydrazino}benzenesulfonic acid](/img/structure/B5091281.png)
![[1,4-piperazinediylbis(carbonyl-4,1-phenylene)]bis(phenylmethanone)](/img/structure/B5091283.png)
![4-{2-[(2,4-dimethoxyphenyl)sulfonyl]carbonohydrazonoyl}-2,6-dimethoxyphenyl acetate](/img/structure/B5091288.png)
![2-{4-[(6,6-dimethylbicyclo[3.1.1]hept-2-en-2-yl)methyl]-1-piperazinyl}ethanol](/img/structure/B5091294.png)

![N-[4,6-bis(isopropylamino)-1,3,5-triazin-2-yl]-N-cyanoguanidine](/img/structure/B5091311.png)


![5-[({3-[(1-ethylpentyl)oxy]propyl}amino)methylene]-2-thioxodihydro-4,6(1H,5H)-pyrimidinedione](/img/structure/B5091327.png)
![ethyl 4-(4-methoxybenzyl)-1-[3-(methylthio)propanoyl]-4-piperidinecarboxylate](/img/structure/B5091332.png)